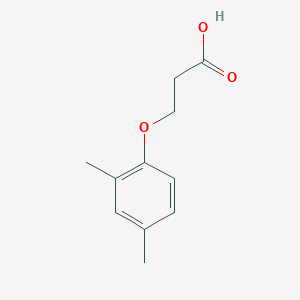

3-(2,4-Dimethylphenoxy)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2,4-Dimethylphenoxy)propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . The molecular formula of this compound is C11H14O3 .

Molecular Structure Analysis

The molecular weight of “3-(2,4-Dimethylphenoxy)propanoic acid” is 194.23 . The InChI code for this compound is1S/C11H14O3/c1-8-4-3-5-10(9(8)2)14-7-6-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) . It has a molecular weight of 210.23 g/mol and a computed XLogP3 value of 1.8 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Wissenschaftliche Forschungsanwendungen

Applications in Polymer and Resin Synthesis

3-(2,4-Dimethylphenoxy)propanoic acid and its derivatives are explored for their potential in synthesizing polymers and resins. For instance, the synthesis and properties of water-soluble thermo-sensitive resins with tertiary amine oxide substituents in the side chain were investigated. These resins exhibited unique thermal behaviors and thermo-induced solubility changes, potentially useful in chemical-free thermal laser imaging applications (An et al., 2015).

Role in Chiral Separation and Enantioseparation

Compounds derived from 3-(2,4-Dimethylphenoxy)propanoic acid have been used as selectors for chiral stationary phases (CSPs). Mixed selector CSPs, composed of these compounds, showed enhanced enantioseparation ability, indicating the effectiveness of these compounds in chiral recognition and separation in various mobile phase conditions (Chen et al., 2011).

Antioxidant Properties

Research has been conducted to develop methods for synthesizing compounds related to 3-(2,4-Dimethylphenoxy)propanoic acid and studying their antioxidant properties. The synthesized compounds, after certain reactions, resulted in carboxylic acids whose antioxidant activities were evaluated, showing potential therapeutic applications (Dovbnya et al., 2022).

Functionalization and Organic Synthesis

Studies have investigated the functionalization of compounds similar to 3-(2,4-Dimethylphenoxy)propanoic acid. For instance, the ortho-functionalized N,N-dimethylbenzylamines, derived from these compounds, were transformed into their propanoic acid derivatives under mild conditions. This transformation is indicative of the compound's versatility in organic synthesis (Cai et al., 2007).

Wirkmechanismus

Target of Action

It’s structurally similar to propanoic acid, which is known to have antimicrobial properties .

Mode of Action

Propanoic acid, a structurally similar compound, is known to act as an antimicrobial agent

Biochemical Pathways

Carboxylic acids like propanoic acid typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIVIMILEOKLCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenoxy)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)